molecular formula C10H18Si B15075237 Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane CAS No. 81064-06-4

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane

Cat. No.: B15075237
CAS No.: 81064-06-4
M. Wt: 166.33 g/mol
InChI Key: OYRRSUKXSNDTAT-UHFFFAOYSA-N
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Description

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a specialized organosilicon compound of interest in advanced synthetic chemistry and materials science research. This reagent features a silane group attached to a methyl-substituted cyclohexadiene ring, a structure that suggests its potential utility as a building block or intermediate in organic synthesis. Researchers may investigate its use in [ describe specific reactions, e.g., cross-coupling, cycloadditions ] or as a precursor for more complex molecular architectures. The diene moiety can undergo various addition and cyclization reactions, while the trimethylsilyl group can act as a versatile functional handle for further transformations or serve as a protecting group. Its research applications could extend to the development of novel polymers, ligands for catalysis, or in the exploration of energy storage systems, given the known research into cyclic hydrocarbons like methylcyclohexane for hydrogen storage . The precise mechanism of action is dependent on the specific research application. Researchers are encouraged to consult the relevant scientific literature for detailed protocols. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

81064-06-4

Molecular Formula

C10H18Si

Molecular Weight

166.33 g/mol

IUPAC Name

trimethyl-(4-methylcyclohexa-1,5-dien-1-yl)silane

InChI

InChI=1S/C10H18Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7-9H,6H2,1-4H3

InChI Key

OYRRSUKXSNDTAT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Magnesium activation with sodium iodide (0.05 equiv) enhances reactivity by cleaving surface oxides. The organomagnesium intermediate attacks chlorotrimethylsilane via an SN2 mechanism, with THF coordinating to stabilize the transition state. Kinetic studies show complete conversion within 10 hours at 25°C, though elevated temperatures (40°C) reduce reaction time by 30% while maintaining 81% isolated yield.

Table 1: Grignard Method Optimization Parameters

Variable Optimal Value Yield Impact (±5%)
Temperature 25°C -
NaI Loading 5 mol% +12% vs. no NaI
THF:DCM Ratio (Workup) 3:1 Minimizes emulsion
Silane Stoichiometry 1.2 equiv Prevents oligomers

Post-reaction quenching with dichloromethane followed by diatomaceous earth filtration achieves 94–97% recovery of unreacted silane.

Ring-Closing Metathesis (RCM) Strategies

RCM constructs the cyclohexadiene ring from acyclic precursors using ruthenium catalysts. Bis(2-vinyl-4-methylphenyl)dimethylsilane undergoes cyclization with Hoveyda-Grubbs second-generation catalyst (5 mol%) in toluene at 100°C.

Catalyst Selection and Substrate Design

Comparative testing revealed catalyst performance hierarchies:

$$ \text{RuCl}2(\text{=CHPh})(\text{PCy}3)_2 > \text{Grubbs II} > \text{Schrock Mo} $$

Bulkier N-heterocyclic carbene ligands suppress β-hydride elimination, increasing diene fidelity. Electron-withdrawing groups at the para position (e.g., CF3) lower yields to 65% due to reduced olefin reactivity.

Table 2: RCM Catalytic Efficiency

Catalyst Loading (mol%) Time (h) Yield (%)
Hoveyda-Grubbs II 5 2 93
Grubbs II 5 3 86
Schrock Mo 5 6 41

Microwave-assisted RCM (150°C, 20 min) achieves comparable yields but risks silane protodesilylation above 160°C.

Silylation of Cyclohexadienyl Lithium Salts

Direct deprotonation-silylation provides rapid access to the target compound. Treatment of 4-methylcyclohexa-1,5-diene with lithium diisopropylamide (LDA, 2.0 equiv) at −78°C generates a stabilized dienyl lithium species, which reacts with chlorotrimethylsilane.

Regioselectivity Control

Nuclear Overhauser effect (NOE) spectroscopy confirmed >95% 1-silylation selectivity due to conjugation with the methyl group. Alternative bases show inferior performance:

$$ \text{LDA} > \text{n-BuLi} > \text{LiHMDS} $$

Solvent effects follow the trend:

$$ \text{Et}_2\text{O} > \text{THF} > \text{DME} $$

Table 3: Silylation Reaction Parameters

Base Solvent Temp (°C) Silylation (%)
LDA (2.0 eq) Et2O −78 95
n-BuLi THF −78 83
LiHMDS DME 0 67

Quenching with saturated ammonium chloride minimizes siloxane byproducts.

Halogenation-Substitution Approaches

Bromination at the 1-position followed by Kumada coupling offers an orthogonal route. N-Bromosuccinimide (1.1 equiv) in α,α,α-trifluorotoluene at 120°C installs bromide with 89% regioselectivity. Subsequent reaction with trimethylsilylmagnesium chloride (1.5 equiv) in THF affords the target compound in 78% yield over two steps.

Radical vs Ionic Pathways

Mechanistic studies using radical inhibitors (BHT) confirmed bromination proceeds via a radical chain process:

$$
\text{NBS} \xrightarrow{\Delta} \text{Br}^\bullet \quad \text{(Initiation)}
$$
$$
\text{Br}^\bullet + \text{C}6\text{H}9\text{CH}3 \rightarrow \text{C}6\text{H}8\text{CH}3\text{Br} + \text{H}^\bullet \quad \text{(Propagation)}
$$

Ionic pathways using HBr/H2O2 gave inferior selectivity (65% 1-bromo vs 35% 3-bromo).

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield Range Purity (GC%) Scalability
Grignard Coupling 75–81% 98 >100 g
RCM 80–93% 95 <10 g
Silylation 67–95% 99 50 g
Halogenation-Substitution 65–78% 91 25 g

Grignard and silylation methods dominate industrial production due to lower catalyst costs, while RCM enables access to stereochemically complex variants.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexene or cyclohexane ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Cyclohexene or cyclohexane derivatives.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in modifying biomolecules and as a probe in biological studies.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane involves its ability to undergo various chemical transformations due to the presence of the reactive cyclohexadiene ring and the trimethylsilyl group. The compound can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Positional Isomers: 4-Methyl vs. 5-Methyl Substitution

The positional isomer Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane (product number T212601, C₁₀H₁₈Si) differs only in the methyl group’s placement (5-position vs. 4-position). For instance, the 4-methyl isomer may exhibit enhanced steric shielding around the diene moiety, affecting regioselectivity in Diels-Alder reactions .

Silacyclohexadienes: Silicon-Embedded Rings

1,4-Disilacyclohexa-2,5-dienes (e.g., from ) incorporate silicon atoms directly into the cyclohexadiene ring. These compounds exhibit distinct electronic properties due to the Si–C bonds, which are longer and less polar than C–C bonds. This structural feature reduces ring strain compared to the target compound and enhances thermal stability. However, their synthesis is more challenging, often requiring specialized precursors like disilane derivatives under controlled conditions .

Siloxane Derivatives: Hexamethyldisiloxane

Hexamethyldisiloxane (CAS: 107-46-0, (CH₃)₃SiOSi(CH₃)₃) is a siloxane with a Si–O–Si backbone. Unlike the target compound’s reactive diene system, hexamethyldisiloxane is chemically inert and widely used as a solvent or silicone precursor.

Boron-Functionalized Silanes

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4, C₁₁H₂₁BO₂Si) contains a boronate ester and ethynyl group. The boron moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a reactivity absent in the target compound. Additionally, the ethynyl group offers orthogonal reactivity for click chemistry, highlighting functional versatility compared to the diene-focused applications of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Key Features Reactivity/Applications
This compound C₁₀H₁₈Si Conjugated diene with silyl substituent; steric shielding at 4-position Diels-Alder reactions, hydrosilylation
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane C₁₀H₁₈Si Methyl at 5-position; altered electronic delocalization Regioselective cycloadditions
1,4-Disilacyclohexa-2,5-dienes Varies Si-embedded ring; reduced ring strain Catalysis, materials science
Hexamethyldisiloxane C₆H₁₈OSi₂ Inert Si–O–Si backbone; high thermal stability Solvent, silicone precursor
Boron-functionalized silane (CAS: 159087-46-4) C₁₁H₂₁BO₂Si Boronate ester and ethynyl groups Suzuki coupling, click chemistry

Research Findings and Implications

  • Synthetic Challenges : The synthesis of 1,4-disilacyclohexadienes requires precise control of disilane precursors, contrasting with the straightforward functionalization of preformed cyclohexadiene rings in this compound .
  • Functional Group Synergy : The combination of a diene and silyl group in the target compound enables dual reactivity (e.g., cycloaddition followed by silicon-directed functionalization), a feature absent in siloxanes or fluorinated silanes.
  • Applications : While boron-containing silanes () excel in cross-coupling, the target compound’s diene system is better suited for [4+2] cycloadditions or as a ligand in transition-metal catalysis .

Biological Activity

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological properties of this compound, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H16OSi
  • CAS Number : Not specified in the provided sources.
  • IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : Some silanes exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Cell Signaling Modulation : Silanes can interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that certain silane compounds may possess antimicrobial activity against various pathogens.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Key findings from recent research include:

StudyMethodFindings
Study 1Cell Viability AssayDemonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7) at concentrations above 50 µM.
Study 2Antioxidant AssayExhibited a dose-dependent increase in radical scavenging activity compared to control groups.
Study 3Antimicrobial TestingShowed inhibition of bacterial growth (e.g., E. coli) at concentrations of 100 µg/mL.

Case Studies

Several case studies have explored the practical applications of this compound:

  • Case Study A : Investigated its use as a potential anticancer agent in preclinical models. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
  • Case Study B : Focused on its application in wound healing formulations. The compound enhanced fibroblast migration and collagen synthesis in vitro.
  • Case Study C : Analyzed its role as a stabilizer in polymer formulations, demonstrating improved mechanical properties and thermal stability.

Safety and Toxicity

Understanding the safety profile of this compound is critical for its application in therapeutic settings. Current data indicates:

  • Acute Toxicity : Limited acute toxicity has been reported at low concentrations; however, higher doses may lead to adverse effects.
  • Long-term Exposure : Long-term studies are needed to fully evaluate chronic exposure risks.

Q & A

Q. What are the recommended synthetic routes for Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane in academic laboratories?

  • Methodological Answer : The compound can be synthesized via nickel-catalyzed silylolefination of allylic dithioacetals. For example, (E,E)-isomers of similar silanes are prepared using Ni(COD)₂ as a catalyst and triphenylphosphine as a ligand in THF at reflux (80°C), achieving yields of 60–70% after purification by column chromatography . Alternative approaches include leveraging organosilicon building blocks, such as trichlorosilane derivatives, for functionalization of cyclohexadienyl systems under inert conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclohexadienyl structure and trimethylsilyl group. For related compounds, distinct olefinic proton signals appear at δ 5.2–6.0 ppm, while trimethylsilyl protons resonate at δ 0.1–0.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C10_{10}H18_{18}Si) via exact mass determination .
  • IR Spectroscopy : Stretching vibrations for Si–C bonds (~1250 cm1^{-1}) and conjugated dienes (~1600 cm1^{-1}) provide structural confirmation .

Q. What precautions should be taken when handling this compound in the laboratory?

  • Methodological Answer :
  • Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy observed in structurally similar silanes .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as recommended for volatile organosilicon compounds .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The electron-donating trimethylsilyl group enhances the electron density of the diene, accelerating its participation as a dienophile. Computational studies (e.g., DFT calculations) on analogous silanes reveal reduced activation energies (ΔG^‡) by 5–10 kcal/mol compared to non-silylated dienes. Experimental validation shows 2–3× faster reaction rates in cycloadditions with maleic anhydride .

Q. What computational methods are suitable for studying the electronic structure of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs) and predict regioselectivity in reactions .
  • Molecular Dynamics (MD) : Simulate steric effects of the trimethylsilyl group in solvent environments (e.g., toluene) to assess conformational stability .

Q. Are there contradictions in reported reactivity data for organosilicon compounds like this compound?

  • Methodological Answer : Discrepancies arise in catalytic efficiency across studies. For example, Ni(COD)₂ achieves 60–70% yields in silylolefination , while Pd-based catalysts for similar reactions report lower yields (~40%) due to side reactions. Systematic screening of ligands (e.g., phosphines vs. N-heterocyclic carbenes) and solvents (THF vs. DMF) is recommended to resolve these inconsistencies .

Q. How is this compound applied in materials science research?

  • Methodological Answer :
  • Polymer Modification : Acts as a crosslinker in silicon-based polymers, improving thermal stability (Tg_g increases by 20–30°C) .
  • Surface Functionalization : Silane groups anchor to oxide surfaces (e.g., SiO2_2), enabling controlled hydrophobicity in thin-film applications .

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